
N-(3-acetylphenyl)-2-methylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-methylacrylamide, commonly known as APMA, is an organic compound with a molecular formula of C12H13NO2. It is a white crystalline solid that belongs to the class of acrylamides. APMA has been widely studied for its various applications in scientific research, including as a fluorescence probe, a crosslinking agent, and a substrate for enzyme assays.
作用机制
The mechanism of action of APMA involves its hydrolysis by enzymes such as chymotrypsin and trypsin. The amide bond in APMA is cleaved by the enzyme, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the amount of APMA hydrolyzed by the enzyme. This property makes APMA an ideal substrate for enzyme assays.
Biochemical and Physiological Effects:
APMA has been shown to have low toxicity in vitro and in vivo. It does not cause significant cytotoxicity or genotoxicity in mammalian cells. APMA has also been shown to be metabolized by liver enzymes in rats and mice. However, the long-term effects of APMA on human health are not well understood and require further investigation.
实验室实验的优点和局限性
APMA has several advantages for use in scientific research. It is a non-fluorescent compound that becomes fluorescent upon hydrolysis by certain enzymes, making it an ideal substrate for enzyme assays. APMA is also relatively easy to synthesize and has a high yield. However, APMA has some limitations for use in lab experiments. It has a short half-life in aqueous solutions and is sensitive to pH changes. APMA is also not suitable for use in live-cell imaging due to its low cell permeability.
未来方向
There are several future directions for the study of APMA. One potential application is in the development of new enzyme assays for the detection of disease biomarkers. APMA could also be used in the study of protein-protein interactions and protein conformational changes. Future research could also focus on the synthesis of modified APMA derivatives with improved properties such as increased cell permeability and stability in aqueous solutions.
Conclusion:
In conclusion, APMA is a versatile compound with several applications in scientific research. Its unique properties as a non-fluorescent compound that becomes fluorescent upon hydrolysis by certain enzymes make it an ideal substrate for enzyme assays. APMA has been widely used in the study of protein conformational changes, protein-protein interactions, and enzyme kinetics. Future research could focus on the development of new enzyme assays, the study of protein-protein interactions, and the synthesis of modified APMA derivatives with improved properties.
合成方法
APMA can be synthesized by the reaction of 3-acetylphenyl isocyanate with 2-methylacrylamide. The reaction takes place in the presence of a base such as triethylamine and is typically carried out in an organic solvent such as dichloromethane. The yield of APMA can be improved by using excess 2-methylacrylamide and by optimizing the reaction conditions such as temperature and reaction time.
科学研究应用
APMA has been widely used as a fluorescence probe in various scientific research applications. It is commonly used to study protein conformational changes, protein-protein interactions, and enzyme kinetics. APMA is a non-fluorescent compound that becomes fluorescent upon hydrolysis by certain enzymes such as chymotrypsin and trypsin. This property makes it an ideal substrate for enzyme assays. APMA has also been used as a crosslinking agent in the preparation of hydrogels and as a reagent for the modification of biomolecules.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)12(15)13-11-6-4-5-10(7-11)9(3)14/h4-7H,1H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXDVEMPWQLLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-methylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)
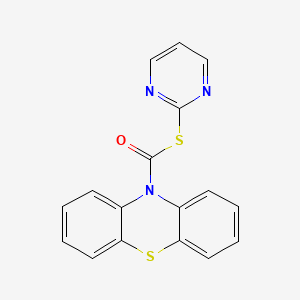

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
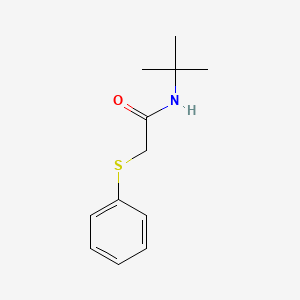

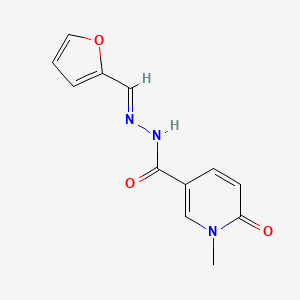
![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)
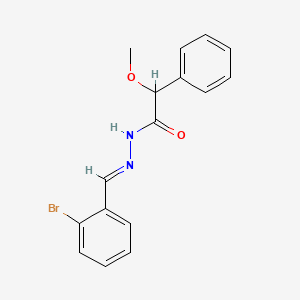
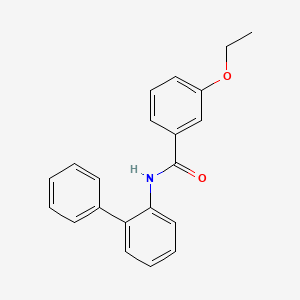
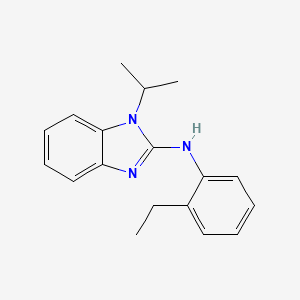
![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)